2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Catalog No.
S683781
CAS No.
62932-94-9
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan...

CAS Number

62932-94-9

Product Name

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

IUPAC Name

2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2

InChI Key

XWRBIXFTHXFQKC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)CBr)CO)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)CO)O

The exact mass of the compound 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (CAS 62932-94-9) is an unprotected α-bromo ketone that serves as a critical building block in the synthesis of phenylethanolamine-based β2-adrenergic receptor agonists, most notably Salbutamol (Albuterol) and Levalbuterol. From a procurement perspective, its primary value lies in its dual functionality: a highly labile bromide leaving group for rapid nucleophilic amination, and an unprotected 4-hydroxy-3-(hydroxymethyl)phenyl moiety that eliminates the need for costly downstream deprotection steps[1]. By providing a direct, step-economic route to key aminated intermediates, this compound is heavily prioritized in both traditional batch API manufacturing and modern continuous flow processing over less reactive or protected analogs [2].

Substituting 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one with its chloro analog or a protected variant (such as the diacetate, CAS 24085-07-2) introduces severe process inefficiencies. The chloro analog possesses a poorer leaving group, necessitating harsher SN2 amination conditions (higher temperatures and extended residence times) that inevitably trigger the thermal degradation of the sensitive hydroxymethyl group and increase dimerized impurities[1]. Conversely, utilizing a protected diacetate precursor forces the manufacturer to incorporate two additional synthetic steps—protection and subsequent deprotection—which drastically increases solvent consumption, extends cycle times, and reduces overall step economy [2]. For cGMP manufacturing, the unprotected bromo-compound is strictly required to maintain high throughput and minimize the impurity profile.

Continuous Flow Amination Yield vs. Traditional Batch

In the synthesis of the albuterol intermediate, the use of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one in a continuous laminar flow reactor (LFR) achieves a 93.0 ± 4.6% solution yield and 99.0 ± 0.8% conversion. This significantly outperforms traditional batch amination processes, which typically plateau at ~75% isolated yields due to prolonged thermal exposure and byproduct generation [1].

Evidence DimensionReaction Yield in SN2 Amination
Target Compound Data93.0 ± 4.6% solution yield (99.0% conversion) in continuous flow
Comparator Or BaselineTraditional batch amination (~75% isolated yield)
Quantified Difference18% absolute increase in yield via flow processability
ConditionsLaminar flow reactor, 60 °C, 40 min residence time, reacted with tert-butylamine in isopropanol

Procuring this specific compound enables transition to continuous manufacturing (AMT), drastically improving throughput and yield for API production.

Step Economy: Unprotected vs. Protected Precursors

Utilizing the unprotected α-bromo ketone (CAS 62932-94-9) allows for direct amination and subsequent asymmetric transfer hydrogenation. In contrast, utilizing the diacetate protected analog (CAS 24085-07-2) requires mandatory protection and deprotection phases, adding two full synthetic steps to the manufacturing route[1].

Evidence DimensionNumber of synthetic steps to final aminated intermediate
Target Compound Data1 direct amination step
Comparator Or BaselineProtected analog CAS 24085-07-2 (3 steps: protection, amination, deprotection)
Quantified DifferenceElimination of 2 synthetic steps
ConditionsIndustrial synthesis of chiral 1,2-amino alcohols (e.g., Salbutamol)

Eliminating protection and deprotection steps reduces solvent waste, lowers cycle times, and significantly decreases overall procurement and manufacturing costs.

Reaction Kinetics: Bromo vs. Chloro Leaving Group

The superior leaving group ability of the bromide in CAS 62932-94-9 permits rapid SN2 displacement with tert-butylamine at a mild 60 °C, achieving >99% conversion within a 40-minute residence time. Chloro-substituted analogs exhibit higher activation energies, requiring elevated temperatures that promote the formation of dimerized impurities and degrade the sensitive hydroxymethyl moiety[1].

Evidence DimensionSN2 Amination Conditions and Kinetics
Target Compound Data>99% conversion at 60 °C in 40 minutes
Comparator Or BaselineChloro analogs (require elevated temperatures/times, leading to dimerization)
Quantified DifferenceEnables reaction at 60 °C without thermal degradation
ConditionsNucleophilic substitution with tert-butylamine in isopropanol

Mild processing conditions preserve the structural integrity of the molecule, minimizing the impurity profile and avoiding complex downstream chromatographic purification.

Continuous Flow Manufacturing of Salbutamol (Albuterol)

Due to its high solubility and rapid reaction kinetics at mild temperatures (60 °C), this compound is a highly efficient starting material for continuous flow amination in Advanced Manufacturing Technology (AMT) systems, achieving >93% solution yields and preventing the bottleneck of batch-based thermal degradation [1].

Step-Economic Synthesis of Enantiopure β2-Agonists (Levalbuterol)

As an unprotected α-bromo ketone, it is directly compatible with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) technologies. This allows manufacturers to synthesize chiral 1,2-amino alcohols like Levalbuterol without the costly and time-consuming protection/deprotection steps required by diacetate analogs [2].

High-Purity API Intermediate Production

Because the bromide leaving group allows for complete conversion under mild conditions, the resulting aminated intermediate can be isolated with >95% purity via simple Büchner funnel filtration and recrystallization, making it ideal for cGMP environments where complex chromatography must be avoided [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Dates

Last modified: 08-15-2023

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